molecular formula C15H12O2 B081816 4-Phenylcinnamic acid CAS No. 13026-23-8

4-Phenylcinnamic acid

Cat. No. B081816
CAS RN: 13026-23-8
M. Wt: 224.25 g/mol
InChI Key: DMJDEZUEYXVYNO-DHZHZOJOSA-N
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Description

4-Phenylcinnamic acid is a compound that has attracted interest for its properties and potential applications in various fields. Although not explicitly mentioned in the available literature, related compounds and derivatives, such as hydroxycinnamic acids and their esters, are well-studied for their roles in natural product biosynthesis, pharmaceuticals, and materials science.

Synthesis Analysis

Synthesis of 4-Phenylcinnamic acid and its derivatives has been explored through various methods. One approach involves the condensation of adipoyl chloride and 4-hydroxycinnamic acid to produce dicinnamic acid derivatives, which are useful in the production of polymeric materials (Nagata & Hizakae, 2003). Additionally, derivatives of p-hydroxycinnamic acid have been synthesized for the investigation of their interactions with proteins, showcasing the versatility of cinnamic acid derivatives in chemical synthesis (Meng et al., 2012).

Molecular Structure Analysis

The molecular structure of 4-Phenylcinnamic acid derivatives has been analyzed through techniques such as single-crystal X-ray diffraction. This method provides insights into the arrangement of atoms within the molecule and its geometric configuration, which is crucial for understanding the compound's reactivity and properties.

Chemical Reactions and Properties

4-Phenylcinnamic acid and its derivatives participate in a variety of chemical reactions. For instance, they can undergo photo-Fries rearrangement when exposed to UV light, leading to photocrosslinking. This property is utilized in the development of photoreactive polymers with potential applications in materials science (Stumpe et al., 1995).

Physical Properties Analysis

The physical properties, such as melting points, solubility, and crystallinity, of 4-Phenylcinnamic acid derivatives are influenced by their molecular structure. For example, copolyesters derived from cinnamic acid derivatives exhibit a range of thermal behaviors and crystallinity patterns, which are important for their application in high-performance materials (Kricheldorf & Probst, 1995).

Chemical Properties Analysis

The chemical properties of 4-Phenylcinnamic acid derivatives, such as reactivity towards nucleophiles, electrophiles, and radicals, are central to their applications in organic synthesis and material science. Their antioxidant properties have also been explored, indicating their potential for use in food chemistry and pharmacology (Terpinc et al., 2011).

Scientific Research Applications

  • Organic Synthesis

    • 4-Phenylcinnamic acid is used in the synthesis of various organic compounds . It plays a significant role in Pd/C-catalyzed reactions, which are fundamental tools of modern organic synthesis . These reactions include reduction reactions and cross-coupling reactions .
    • The methods of application involve the use of a Pd/C catalyst system for the reactions . The Pd/C catalyst system offers an alternative protocol that has particular advantages and applications .
    • The outcomes of these reactions are various organic compounds, the specifics of which depend on the reactants and conditions used .
  • Pharmaceutical Research

    • 4-Phenylcinnamic acid is frequently used as a compound synthesized in undergraduate laboratories to study the Perkin reaction . It is primarily seen as an intermediate or precursor to other, more useful phenylpropanoids .
    • The methods of synthesis include the condensation of phenacyl chloride with benzaldehyde in the presence of triethylamine, the distillation of benzylmandelic acid, or by the reaction of sodium phenylacetate with benzaldehyde in acetic anhydride .
    • The outcomes of these syntheses are various phenylpropanoids, the specifics of which depend on the reactants and conditions used .
  • Chemoselective Hydrogenation

    • 4-Phenylcinnamic acid is used in chemoselective hydrogenation of olefins . This process is important in the synthesis of various organic compounds .
    • The method of application involves the use of a Pd/C catalyst system in the presence of diphenyl sulphide (Ph2S) . The Pd/C catalyst system offers an alternative protocol that has particular advantages and applications .
    • The outcome of these reactions are various organic compounds, the specifics of which depend on the reactants and conditions used .
  • Synthesis of α-Phenylcinnamic Acid

    • 4-Phenylcinnamic acid is used in the synthesis of α-Phenylcinnamic acid . α-Phenylcinnamic acid is a kind of chiral compound with wide applications .
    • The method of synthesis involves Pd/C catalysis .
    • The outcome of this synthesis is α-Phenylcinnamic acid, which has wide applications .

Safety And Hazards

4-Phenylcinnamic acid is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, or vapors, and to avoid contact with skin and eyes .

Future Directions

A key aspect for the further development of matrix-assisted laser desorption ionization (MALDI)-mass spectrometry (MS) is a better understanding of the working principles of MALDI matrices. To address this issue, a chemical compound library of 59 structurally related cinnamic acid derivatives was synthesized .

properties

IUPAC Name

(E)-3-(4-phenylphenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O2/c16-15(17)11-8-12-6-9-14(10-7-12)13-4-2-1-3-5-13/h1-11H,(H,16,17)/b11-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMJDEZUEYXVYNO-DHZHZOJOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Phenylcinnamic acid

CAS RN

13026-23-8
Record name p-phenylcinnamic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.032.611
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
40
Citations
M Rudyanto, L Hartanti - Indonesian Journal of Chemistry, 2008 - journal.ugm.ac.id
… malonic acid in pyridine – piperidine to give cinnamic acid (85,3%), 4-butylcinnamic acid (69,3%), 4-t-butylcinnamic acid (77,7%), 4butoxycinnamic acid (64,5%), 4-phenylcinnamic acid …
Number of citations: 5 journal.ugm.ac.id
ST Ahmed, F Parmeggiani, NJ Weise, SL Flitsch… - ACS …, 2015 - ACS Publications
… We also tested the PAL-catalyzed hydroamination of 4-phenylcinnamic acid under the same conditions (see Supporting Information). No conversion was observed, proving that our …
Number of citations: 75 pubs.acs.org
I Schreiver, LM Eschner, A Luch - Analyst, 2018 - pubs.rsc.org
… Sample preparation was optimized and included mechanical disruption followed by the application as dried droplets with the matrices α-cyano-4-phenylcinnamic acid and sinapinic …
Number of citations: 13 pubs.rsc.org
U Bahr, TW Jaskolla - Advances in MALDI and Laser-Induced Soft …, 2016 - Springer
… In negative ion mode, a third derivative, α-cyano-4-phenylcinnamic acid amide (Ph-CCA-NH 2 ), showed promising results in lipid analysis. Finally, 1,8-bis(dimethylamino)naphthalene (…
Number of citations: 3 link.springer.com
S Dallavalle, R Cincinelli, R Nannei, L Merlini… - European journal of …, 2009 - Elsevier
… The prototype 4-phenylcinnamohydroxamic acid 1 was produced by condensing commercially available 4-phenylcinnamic acid with hydroxylamine in the presence of HATU and DIPEA…
Number of citations: 81 www.sciencedirect.com
MP Chiarelli, HP Wu, AM Antunes, PS Branco - Analytica chimica acta, 1999 - Elsevier
… These matrices include 2,6-dihydroxyacetophenone, α-cyano-4-phenylcinnamic acid, α-cyano… α-Cyano-4-phenylcinnamic acid and α-cyano-4-benzyloxycinnamic acid were synthesized …
Number of citations: 2 www.sciencedirect.com
A Filip, EZA Nagy, SD Tork, G Bánóczi, MI Toşa… - …, 2018 - Wiley Online Library
… ]-4-yl)alanines were the subject of recent AvPAL-mediated biotransformations in which the studied AvPAL variants showed no activity in ammonia addition onto 4-phenylcinnamic acid, …
EH Denton, YH Lee, S Roediger… - Angewandte Chemie …, 2021 - Wiley Online Library
… expand the acid chloride scope beyond that of aromatic systems to α,β-unsaturated acid chlorides as demonstrated with 3,3-dimethyl acryloyl chloride and trans-4-phenylcinnamic acid, …
Number of citations: 13 onlinelibrary.wiley.com
M Yu, K Niu, Z Wang, Y Liu, Q Wang - Organic Letters, 2022 - ACS Publications
… We initiated our investigation by carrying out reactions between 4-phenylcinnamic acid (1a) and heptafluoroisopropyl iodide (2a, 5.0 equiv) as the fluoroalkylation agent. Eosin Y (5% …
Number of citations: 6 pubs.acs.org
H Brandt, T Ehmann, M Otto - Analytical chemistry, 2010 - ACS Publications
In recent years, matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF MS) has become a powerful tool for the study of synthetic polymers although its …
Number of citations: 26 pubs.acs.org

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